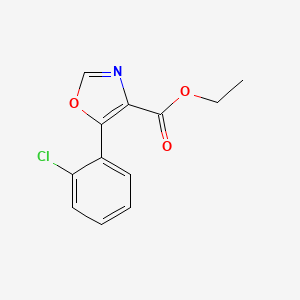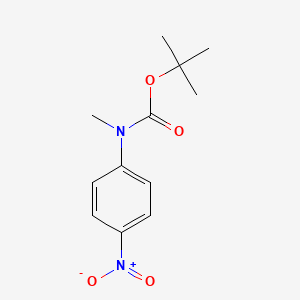
5-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester” is likely a derivative of oxazole, phenyl group, and carboxylic acid ethyl ester. Oxazoles are aromatic compounds containing an oxygen and a nitrogen atom in a five-membered ring . The phenyl group is a functional group characterized by a ring of six carbon atoms, essentially derived from benzene by the removal of a hydrogen atom . Carboxylic acid ethyl esters are organic compounds in which the hydrogen in the carboxyl group of a carboxylic acid is replaced by an ethyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a five-membered oxazole ring attached to a phenyl ring through a carbon atom. The phenyl ring would have a chlorine atom substituted at the 2-position. The carboxylic acid ethyl ester group would be attached to the 4-position of the oxazole ring .Chemical Reactions Analysis
Again, while specific reactions involving “5-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester” are not available, oxazoles, phenyl groups, and carboxylic acid esters are known to undergo a variety of chemical reactions. For instance, oxazoles can participate in reactions like nucleophilic substitution, and carboxylic acid esters are known to undergo hydrolysis, reduction, and transesterification .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For instance, the presence of the oxazole ring might contribute to its aromaticity and stability, the chlorine atom might make the compound more polar, and the ester group could influence its reactivity .Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-11(17-7-14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGZSSMHCVAAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














